molecular formula C12H10ClNO3 B2970165 Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate CAS No. 478066-13-6

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No. B2970165
CAS RN: 478066-13-6
M. Wt: 251.67
InChI Key: UNHVMQJJXHJBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate, also known as MCOC, is a chemical compound that has gained considerable attention in the field of pharmaceutical research due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the efficacy of related oxazole derivatives in the corrosion inhibition of metals. For instance, triazole derivatives, which are structurally related to oxazoles, have been shown to provide significant protection against corrosion for mild steel in acidic environments. These studies highlight the potential of oxazole derivatives in corrosion resistance applications, suggesting that Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate could also serve as a corrosion inhibitor due to its structural similarities (Lagrenée et al., 2002); (Bentiss et al., 2007).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated the biological activities of oxazole derivatives, including their antimicrobial and anticancer potentials. For example, novel 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with certain compounds showing high potency. Additionally, these compounds exhibited good in vitro antibacterial and antifungal activities, highlighting the versatile therapeutic potential of oxazole derivatives (Katariya et al., 2021).

Synthesis of Novel Organic Compounds

Oxazole derivatives are pivotal in the synthesis of novel organic compounds with varied applications. Research has focused on developing new synthetic pathways and exploring the reactivity of these compounds to create molecules with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For instance, novel synthetic approaches have led to the creation of extended oxazoles and their application in creating compounds with desired functional properties (Patil & Luzzio, 2016).

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHVMQJJXHJBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331407
Record name methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478066-13-6
Record name methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.